苯丙酮肟

描述

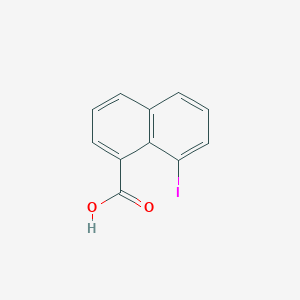

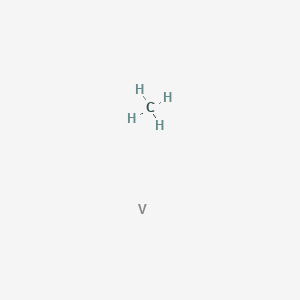

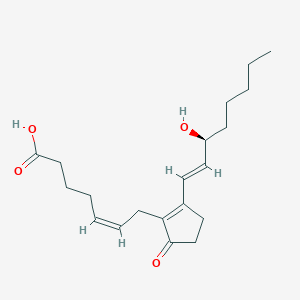

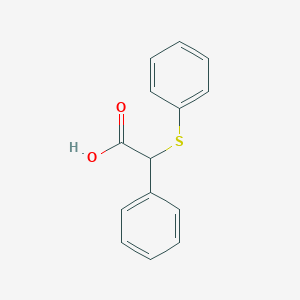

Phenylacetone oxime is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of phenylacetone, where the oxime functional group (-C=N-OH) is attached to the carbonyl carbon of phenylacetone. This compound is of interest due to its applications in organic synthesis and potential use in various scientific fields.

科学研究应用

Phenylacetone oxime has several applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biocatalysis: Phenylacetone oxime is used in biocatalytic processes to produce chiral amines and other valuable compounds.

Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

Industrial Applications: Phenylacetone oxime is used in the production of polymers, resins, and other industrial chemicals.

作用机制

Target of Action

Phenylacetone oxime, also known as Phenylacetone ketoxime, is an organic compound belonging to the class of imines . The primary targets of oximes, in general, have been various kinases . These targets include 5-lipoxygenase (5-LO), proteases, phosphodiesterase, chemokine receptors, growth factor receptors, and various channels .

Mode of Action

Oximes are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve function . They achieve this by attaching to phosphorus, forming an oxime-phosphonate, which then splits away from the acetylcholinesterase molecule .

Biochemical Pathways

Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . This inhibition can affect various biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Oximes, in general, are known to have significant roles in medicinal chemistry, renowned for their widespread applications as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Result of Action

Oximes are known to display toxic effects on a cellular level, which could be explained beyond action on acetylcholinesterase as their main target .

Action Environment

It’s known that the oxime group contains two h-bond acceptors (nitrogen and oxygen atoms) and one h-bond donor (oh group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

生化分析

Biochemical Properties

Phenylacetone oxime interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of plant growth and development . Oximes, including Phenylacetone oxime, have been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and several serine/threonine kinases .

Molecular Mechanism

The molecular mechanism of action of Phenylacetone oxime is complex and involves multiple interactions at the molecular level. The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

Dosage Effects in Animal Models

It is known that the pharmacokinetics of tested substances can differ greatly between different species .

Metabolic Pathways

Phenylacetone oxime is involved in several metabolic pathways. Oximes are key players in the metabolism and a variety of biosynthetic pathways

准备方法

Phenylacetone oxime can be synthesized through the reaction of phenylacetone with hydroxylamine. The general reaction involves the condensation of phenylacetone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield phenylacetone oxime. The reaction is typically carried out in an aqueous or alcoholic medium at a controlled temperature to ensure optimal yield.

Reaction:

C6H5CH2COCH3+NH2OH⋅HCl→C6H5CH2C(=NOH)CH3+H2O+NaCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Phenylacetone oxime undergoes various chemical reactions, including:

Oxidation: Phenylacetone oxime can be oxidized to form corresponding nitroso compounds or nitriles. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of phenylacetone oxime can yield primary amines. This reaction is typically carried out using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The oxime group can be substituted by other functional groups through reactions with electrophiles. For example, treatment with acyl chlorides can yield oxime esters.

Major Products:

- Oxidation: Phenylacetonitrile

- Reduction: Phenylacetone amine

- Substitution: Oxime esters

相似化合物的比较

Phenylacetone oxime can be compared with other oxime compounds, such as:

Acetone oxime: Similar in structure but lacks the phenyl group, making it less hydrophobic and less reactive in certain organic transformations.

Benzaldehyde oxime: Contains an aromatic ring but differs in the position of the oxime group, leading to different reactivity and applications.

Cyclohexanone oxime: Used in the production of caprolactam, a precursor to nylon-6, highlighting its industrial significance compared to phenylacetone oxime.

Phenylacetone oxime is unique due to its combination of an aromatic ring and an oxime group, providing a balance of hydrophobicity and reactivity that is valuable in various chemical processes.

属性

IUPAC Name |

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYFJUMCPAMOKN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13213-36-0 | |

| Record name | Phenylacetone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Phenylacetone oxime in amphetamine metabolism?

A1: Phenylacetone oxime is a key intermediate in the metabolic breakdown of amphetamine. Studies using rabbit liver preparations showed that both R(-) and S(+) enantiomers of amphetamine are metabolized to Phenylacetone oxime, with the R(-) enantiomer being converted at a faster rate. [, , , ] This conversion is particularly significant as it highlights a pathway for the detoxification of amphetamine in biological systems.

Q2: How is Phenylacetone oxime formed during amphetamine metabolism?

A2: Research indicates that Phenylacetone oxime is primarily generated through the further metabolism of N-hydroxyamphetamine, another metabolite of amphetamine. [] This process was observed in rabbit liver preparations, suggesting a two-step enzymatic pathway where amphetamine is first hydroxylated to N-hydroxyamphetamine, which is subsequently converted to Phenylacetone oxime.

Q3: Are there differences in the rate of Phenylacetone oxime formation between amphetamine enantiomers?

A3: Yes, studies demonstrate that the R(-) enantiomer of amphetamine is metabolized to Phenylacetone oxime at a faster rate compared to the S(+) enantiomer. [] This difference in metabolic rate could be attributed to stereoselectivity in the enzymes responsible for the conversion of amphetamine to N-hydroxyamphetamine and subsequently to Phenylacetone oxime.

Q4: Can you describe an alternative method for quantifying Phenylacetone oxime that doesn't rely on direct GC analysis?

A5: One approach involves converting Phenylacetone oxime to phenylacetone oximes by shaking the sample at pH 12 in the presence of air. [] The resulting phenylacetone oximes can then be extracted and analyzed using GC. This indirect method circumvents the challenges associated with the direct GC analysis of Phenylacetone oxime.

Q5: Is there a method to determine N-hydroxyamphetamine based on its conversion to Phenylacetone oxime?

A6: Yes, N-hydroxyamphetamine can be quantified by converting it to Phenylacetone oxime. [] This is achieved by adjusting the sample pH to 12, which facilitates the conversion. The resulting Phenylacetone oxime is then extracted and analyzed using GC, providing an indirect measure of the initial N-hydroxyamphetamine concentration.

Q6: How does the interaction of N-hydroxyamphetamine with cytochrome P-450 differ from that of N-hydroxyphentermine?

A7: While both are arylalkylhydroxylamines, N-hydroxyamphetamine and N-hydroxyphentermine exhibit distinct interactions with cytochrome P-450 systems. [] N-hydroxyamphetamine acts as a potent inhibitor of cytochrome P-450, likely due to its ability to form a metabolic intermediate complex. In contrast, N-hydroxyphentermine appears to uncouple the cytochrome P-450 system, leading to an increase in hydrogen peroxide levels.

Q7: Can Phenylacetone oxime be used as a starting material for the synthesis of other compounds?

A8: Yes, Phenylacetone oxime serves as a precursor in the electrosynthesis of amphetamine. [] This method highlights the potential of utilizing Phenylacetone oxime in synthetic pathways to obtain pharmaceutically relevant compounds.

Q8: Can you describe the use of Phenylacetone oxime derivatives in organometallic chemistry?

A9: Research has explored the use of Phenylacetone oxime in constructing cyclopalladated complexes. [] These complexes are valuable tools in organic synthesis and have been investigated for their reactivity towards various molecules like carbon monoxide, isocyanides, and alkynes. Notably, the insertion of carbon monoxide or isocyanides into these palladacycles can lead to the formation of 1,2-dihydro-1-oxo-2-hydroxy-3-methylisoquinoline or 1,2-dihydro-1-imino(R)-2-hydroxy-3-methylisoquinoline derivatives, respectively. These reactions highlight the synthetic potential of Phenylacetone oxime-derived palladacycles in accessing complex molecular architectures.

Q9: Are there any applications of Phenylacetone oxime derivatives in analytical chemistry?

A10: Research has explored the use of Phenylacetone oxime derivatives as potential impurities in the analysis of dexamphetamine sulfate. [] A capillary electrophoresis assay was developed to simultaneously determine charged and uncharged impurities, including phenylacetone and Phenylacetone oxime, in dexamphetamine sulfate samples. This application highlights the importance of understanding the presence and behavior of Phenylacetone oxime derivatives in pharmaceutical analysis and quality control.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)